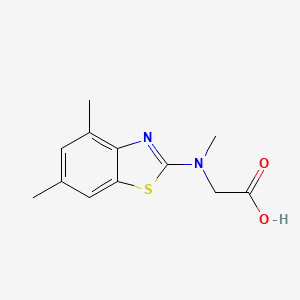

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine

Description

Properties

IUPAC Name |

2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-4-8(2)11-9(5-7)17-12(13-11)14(3)6-10(15)16/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALUBAWCFBYQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with N-methylglycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the glycine moiety can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine with structurally related benzothiazole derivatives:

Key Observations :

- Chloro vs. Methyl Substituents : Chloro-substituted analogs (e.g., ) exhibit higher lipophilicity but may face metabolic instability compared to methyl groups in the target compound .

- Glycine vs. Benzamide : The N-methylglycine moiety in the target compound likely improves aqueous solubility relative to the dimethoxybenzamide group in , which prioritizes aromatic interactions.

- Core Heterocycles : Benzodithiazine derivatives (e.g., ) introduce sulfone groups, enhancing polarity and oxidative stability, but complicate synthesis compared to simple benzothiazoles.

Pharmacological and Reactivity Profiles

- Piperidinecarboxamide Analog : The acetyl-piperidine group could enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs.

- Benzodithiazine Hydrazine : The hydrazine group enables conjugation with carbonyl compounds, useful in prodrug design.

- Dimethoxybenzamide : Methoxy groups are associated with antioxidant activity, as seen in chromone-fullerene dyads , suggesting possible use in oxidative stress-related therapies.

- Tetrahydroquinoline-Thiazole : The carboxylic acid group improves solubility, while the extended structure may target enzymes like kinases or proteases.

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine (CAS Number: 1352999-81-5) is a synthetic compound that incorporates a benzothiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.32 g/mol

- Structure : The compound features a benzothiazole ring substituted with dimethyl groups and a methylglycine moiety, which may influence its biological interactions.

Antidiabetic Properties

Recent studies have indicated that compounds similar to this compound exhibit antidiabetic activity. For instance, derivatives of benzothiazole have been shown to lower plasma glucose levels in non-insulin-dependent diabetes mellitus models. These compounds act as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which plays a crucial role in glucose metabolism. Docking studies suggest that these compounds can form hydrogen bonds with key residues in the enzyme's active site, enhancing their inhibitory effects .

Antimicrobial Activity

The benzothiazole core is associated with significant antimicrobial properties. Compounds containing this structure have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, the compound may inhibit enzymes like 11beta-HSD1, affecting glucose metabolism.

- Interaction with Receptors : The compound's structure allows it to interact with various receptors and enzymes, potentially modulating their activities.

- Cell Membrane Disruption : Its lipophilic nature may facilitate penetration into microbial membranes, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-methylglycine, and what factors influence reaction yield?

Methodological Answer: Synthesis typically involves coupling reactions between substituted benzothiazole amines and glycine derivatives. Key steps include:

- Reagent Selection : Use of activated esters (e.g., 4-nitrobenzoyl chloride in ) or coupling agents like HATU ().

- Solvent Optimization : THF or chloroform under reflux () improves reaction efficiency.

- Catalysts : NaBH(OAc)₃ for reductive amination ().

- Temperature Control : Reactions often proceed at room temperature or under reflux (60–80°C) ().

Q. Yield Influencers :

- Purity of starting materials (e.g., 4,6-dimethyl-1,3-benzothiazol-2-amine).

- Stoichiometric ratios (excess glycine derivatives to drive coupling).

- Workup procedures (e.g., crystallization from ethanol for purification, ).

Reference Table : Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield Range | Citation |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)₃, THF, rt | 70–90% | |

| Acid Chloride Coupling | 4-Nitrobenzoyl chloride, Et₃N, CHCl₃ | 50–75% | |

| HATU-Mediated Coupling | HATU, DIPEA, DMF | 80–95% |

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Chromatography : HPLC with retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions, ).

- Spectroscopy :

- ¹H NMR : Peaks for methyl groups (δ 2.6–3.8 ppm) and benzothiazole protons (δ 7.0–8.0 ppm) ().

- LCMS : Confirm molecular ion peaks (e.g., m/z 685 [M+H]⁺ in ).

- X-ray Crystallography : Resolve crystal structure (e.g., triclinic P1 space group, ).

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 67.32% vs. 67.38% in ).

Q. What are the solubility characteristics of this compound in various solvents, and how do they affect experimental design?

Methodological Answer:

Q. Experimental Design Considerations :

- Stock Solutions : Prepare in DMSO (stored at -20°C, ) and dilute in assay buffers.

- Solvent Controls : Include ≤0.1% DMSO to avoid cytotoxicity artifacts.

Advanced Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., protease or kinase assays).

- Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands).

- Computational Docking : Molecular modeling (e.g., AutoDock Vina) to predict binding poses ().

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range, ).

Q. Key Findings :

- Benzothiazole derivatives inhibit kinases via ATP-binding pocket interactions ().

- Methyl groups enhance lipophilicity, improving membrane permeability ().

Q. What strategies can resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme activity) and cellular (e.g., proliferation) assays.

- Purity Reassessment : Quantify impurities via HPLC-MS; even 5% impurities can skew results.

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

- Meta-Analysis : Pool data from independent studies to identify trends (e.g., consistent IC₅₀ ranges in vs. 14).

Q. How can photochemical stability be assessed, and what modifications enhance stability under experimental conditions?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor degradation at λ_max (e.g., 365 nm) over time ().

- Accelerated Stability Testing : Expose to UV light (e.g., 254 nm) and quantify remaining compound via HPLC.

Q. Stabilization Strategies :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to reduce photoactivity.

- Protective Groups : Use tert-butyl esters to shield reactive sites ().

Reference Table : Photostability Modifications

| Modification | Effect on Stability | Citation |

|---|---|---|

| Nitro Group Addition | Reduces [2+2] cycloaddition by 40% | |

| tert-Butyl Protection | Prevents hydrolysis under UV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.